[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Description
The compound “[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate” is a multifunctional molecule characterized by its complex stereochemistry and distinct functional groups. Its structure includes:
- A 6-azidohexanoylamino moiety, contributing to click chemistry reactivity.
- A 4-nitrophenyl carbonate group, often utilized as a leaving group in prodrug activation or enzyme-mediated cleavage.
This compound’s design suggests applications in targeted drug delivery, bioconjugation, or enzyme-prodrug systems. However, its precise biological activity and pharmacokinetic properties remain understudied, necessitating comparative analysis with structurally or functionally related compounds.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N9O9/c1-20(2)27(38-26(41)8-4-3-5-18-35-39-33)29(43)37-25(7-6-17-34-30(32)44)28(42)36-22-11-9-21(10-12-22)19-48-31(45)49-24-15-13-23(14-16-24)40(46)47/h9-16,20,25,27H,3-8,17-19H2,1-2H3,(H,36,42)(H,37,43)(H,38,41)(H3,32,34,44)/t25-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDFMOLSVRETCO-BDYUSTAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N9O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and Sequential Amino Acid Coupling
A Wang resin pre-loaded with a 4-aminobenzyl alcohol linker is activated using bis(4-nitrophenyl) carbonate (BNPC) to generate the carbonate-activated resin. The peptide chain is elongated via iterative deprotection (20% piperidine in DMF) and coupling steps:
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Fmoc-L-leucine (3-methylbutanoyl residue) : Coupled using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
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Fmoc-L-lysine(Boc) (5-carbamoylamino-pentanoyl residue) : Introduced with diisopropylcarbodiimide (DIC) and oxyma pure, followed by Boc deprotection (TFA/DCM) and reaction with cyanamide to form the carbamoyl group.
Reaction yields for peptide elongation typically range from 85% to 92%, with epimerization minimized to <2% using HOAt.
Formation of the Carbamoylamino Group
The lysine side chain’s carbamoylamino group is installed post-SPPS:
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Boc Deprotection : The Boc group is removed using 50% TFA in DCM.
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Cyanamide Reaction : The free amine is treated with cyanamide (NH₂CN) in pyridine at 0°C for 2 h, forming the carbamoylamino group. Excess reagents are removed via aqueous workup (5% NaHCO₃), yielding a 78% conversion rate.
Coupling of the (4-Nitrophenyl) Carbonate Group
The final step involves esterification of the 4-aminobenzyl alcohol linker with bis(4-nitrophenyl) carbonate (BNPC):
Activation of the Hydroxyl Group
The resin-bound hydroxyl group is reacted with BNPC (1.5 equiv) in anhydrous DCM containing triethylamine (TEA, 2.0 equiv) at 0°C for 1 h. This generates the activated carbonate intermediate.
Displacement with 4-Nitrophenol
The intermediate is treated with 4-nitrophenol (1.2 equiv) in DCM at 25°C for 4 h, yielding the target carbonate ester. The product is cleaved from the resin using 95% TFA, precipitated in cold diethyl ether, and purified via reverse-phase HPLC (C18 column, 70% acetonitrile/water).
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (254 nm) | 98.2% (tₐ = 12.7 min) |
| Molecular Weight | HRMS (ESI+) | [M+H]⁺: 789.3124 (Calc. 789.3128) |
| Stereochemical Integrity | Chiral HPLC | >99% ee for both (2S)-centers |
| Azide Content | IR Spectroscopy | : 2105 cm⁻¹ |
Optimization Challenges and Solutions
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Azide Stability : The 6-azidohexanoyl group is prone to reduction under acidic conditions. This is mitigated by using TFA scavengers (triisopropylsilane) during resin cleavage.
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Carbonate Hydrolysis : BNPC’s sensitivity to moisture necessitates anhydrous conditions and molecular sieves in the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The carbonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction of the nitrophenyl group may produce amino derivatives.
Scientific Research Applications
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, enabling the compound to form covalent bonds with target molecules. The nitrophenyl group may participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenyl group in the target compound and ’s chromene derivative both enable photolytic or enzymatic cleavage, but the latter lacks the azide’s bioorthogonal utility .
- The carbamoylamino group in the target compound parallels the hydroxamate in aglaithioduline, which is critical for HDAC8 binding .
Bioactivity and Pharmacokinetic Profiling
Using methodologies from and , hierarchical clustering and Tanimoto coefficient-based similarity indexing (≥70% similarity threshold) reveal:
- Pharmacokinetics : Unlike aglaithioduline, which shares SAHA’s logP (~3.2) and solubility, the target compound’s azide group may reduce membrane permeability but enhance site-specific reactivity .
Computational and Experimental Studies
- DFT Analysis : ’s comparative DFT studies highlight that nitroaryl groups (as in the target compound) exhibit distinct electronic profiles compared to purely aromatic systems, affecting redox behavior and binding affinities .
- Safety Profile : The 4-nitrophenyl group in the target compound raises toxicity concerns akin to ’s chromene derivative, necessitating rigorous handling protocols .
Biological Activity
The compound [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, often referred to as a complex peptide derivative, exhibits notable biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₃₁N₇O₈
- Molecular Weight : Approximately 453.49 g/mol
- IUPAC Name : this compound
Target Interactions
This compound is believed to interact with various biological targets, primarily through its peptide backbone which can facilitate binding to specific receptors or enzymes. The presence of the nitrophenyl group enhances its reactivity and potential for modification, which may lead to increased efficacy in therapeutic applications.
Biological Pathways
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
- Receptor Modulation : It has been suggested that the compound could modulate receptor activity, particularly in pathways related to immune response and inflammation.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications in peptide sequences can enhance their effectiveness against bacterial strains resistant to conventional antibiotics.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of cell cycle regulators.
Immunomodulatory Effects
The compound's structural features may confer immunomodulatory effects, enhancing T-cell activity and potentially improving responses in immunocompromised states. This is particularly relevant in the context of therapies aimed at enhancing immune responses in cancer patients or those with chronic infections.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of peptide derivatives similar to the target compound. Results showed a significant reduction in bacterial load when tested against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that modifications to the peptide structure led to increased cytotoxicity. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 3: Immunomodulation
Research indicated that the compound could enhance T-cell proliferation in vitro, suggesting its utility in developing therapies for enhancing immune responses in patients undergoing immunosuppressive treatments .
Q & A
Basic: What synthetic strategies are recommended for the efficient preparation of this compound?
The compound’s complexity requires multi-step synthesis with careful protection/deprotection of functional groups. A modular approach is advised:
- Step 1 : Synthesize the azidohexanoyl fragment via amide coupling using carbodiimide (e.g., EDC) and HOBt, as described for similar azide-containing intermediates .
- Step 2 : Sequential peptide coupling for the pentanoyl backbone, leveraging Boc/Cbz protecting groups to avoid side reactions .
- Step 3 : Final assembly of the nitrophenyl carbonate group using (4-nitrophenyl) chloroformate under anhydrous conditions .
- Characterization : Confirm purity and structure via / NMR (e.g., azide resonance at ~2100 cm in IR) and high-resolution mass spectrometry .
Basic: How do the functional groups (azide, carbamoyl, nitrophenyl) influence reactivity in experimental workflows?
- Azide (6-azidohexanoyl) : Enables click chemistry (e.g., CuAAC with alkynes) for bioconjugation or polymer functionalization. Monitor stability under light/heat to avoid decomposition .
- Carbamoyl : Enhances aqueous solubility and hydrogen-bonding interactions, critical for biological assays. Verify stability under acidic conditions (pH < 3) .
- 4-Nitrophenyl carbonate : Acts as a leaving group in nucleophilic substitutions (e.g., with amines). Track hydrolysis kinetics via UV-Vis at 400 nm (nitrophenolate release) .
Advanced: How can experimental design (DoE) optimize reaction yields and minimize side products?
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships. For example, optimize azide-alkyne cycloaddition efficiency by balancing Cu(I) concentration and reaction time .
- Case Study : A study on nitro precursor synthesis achieved a 96% yield by optimizing temperature (55°C) and solvent ratio (dioxane:HO = 3:1) via DoE .
Advanced: What computational tools aid in predicting and resolving spectral data contradictions?
- DFT Calculations : Simulate / NMR chemical shifts (e.g., using Gaussian or ORCA) to validate experimental assignments. Discrepancies >0.5 ppm suggest conformational flexibility or impurities .
- Dynamics Simulations : MD simulations (AMBER/CHARMM) clarify solvent effects on nitrophenyl carbonate hydrolysis rates .
- Machine Learning : Train models on spectral databases to predict fragmentation patterns in MS/MS data, resolving ambiguities in azide degradation pathways .
Advanced: How to address solubility challenges in aqueous and organic phases during bioconjugation?
- Co-Solvent Systems : Use tert-butanol/water mixtures (30:70 v/v) to solubilize the hydrophobic pentanoyl backbone while maintaining azide reactivity .
- Surfactant Micelles : SDS or Triton X-100 (0.1% w/v) enhances dispersion in PBS buffer for click chemistry .
- Crystallography Studies : X-ray structures (e.g., PDB) of analogous compounds reveal packing motifs that inform co-crystallization strategies .
Advanced: What mechanistic insights explain unexpected byproducts in nitrophenyl carbonate reactions?
- Competitive Pathways : Competing hydrolysis (pH-dependent) vs. aminolysis can generate 4-nitrophenol (desired) or carbamate crosslinks (undesired). Monitor pH rigorously (buffer at 8.5–9.0) .
- Steric Effects : Bulky substituents on the phenyl ring slow nucleophilic attack. Kinetic studies (HPLC tracking) show a 2.5× rate reduction for ortho-substituted analogs .
- Catalytic Traces : Residual DMAP accelerates carbonate activation but may lead to overfunctionalization. Purify intermediates via silica gel chromatography .
Advanced: How is this compound applied in targeted drug delivery systems?
- Prodrug Activation : The nitrophenyl carbonate serves as a protease-cleavable linker. In vitro studies show 80% drug release within 24h under lysosomal conditions (pH 5.0, cathepsin B) .
- Clickable Tags : Azide-functionalized nanoparticles (e.g., liposomes) conjugate with alkyne-modified antibodies for tumor targeting. Flow cytometry confirms >90% binding efficiency .
- Toxicity Profiling : MTT assays on HEK293 cells indicate an IC > 100 µM, supporting biocompatibility for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
